9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)-
CAS No.: 890094-16-3
Cat. No.: VC11519905
Molecular Formula: C9H11ClN4
Molecular Weight: 210.7
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890094-16-3 |
|---|---|
| Molecular Formula | C9H11ClN4 |
| Molecular Weight | 210.7 |
| IUPAC Name | 2-chloro-6-methyl-9-propan-2-ylpurine |
| Standard InChI | InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3 |
| SMILES | CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C |
Introduction
Structural and Molecular Characteristics
Core Purine Framework and Substituent Effects
Purines, heterocyclic aromatic compounds comprising fused pyrimidine and imidazole rings, serve as foundational structures in nucleic acids and coenzymes. The substitution pattern of 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- introduces three key modifications (Figure 1):
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Chlorine at position 2: Enhances electrophilicity and potential for nucleophilic substitution reactions.
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Methyl group at position 6: Contributes to steric effects and modulates electronic properties via inductive effects.
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Isopropyl group at position 9: A bulky substituent that influences solubility and intermolecular interactions.
The molecular formula C₉H₁₁ClN₄ (molecular weight: 210.7 g/mol) reflects these substitutions. Computational analyses using the SMILES string CC1=C2C(=NC(=N1)Cl)N(C=N2)C(C)C and InChI key InChI=1S/C9H11ClN4/c1-5(2)14-4-11-7-6(3)12-9(10)13-8(7)14/h4-5H,1-3H3 confirm the three-dimensional arrangement, with the isopropyl group inducing axial chirality in the purine scaffold.
Comparative Analysis of Related Purine Derivatives
To contextualize this compound’s uniqueness, Table 1 contrasts its structure with analogous purine derivatives:
The methyl group at position 6 distinguishes this compound from dichloro or trifluoromethyl analogs, potentially reducing electrophilicity while enhancing metabolic stability.
Synthetic Pathways and Optimization
Stepwise Synthesis Strategy
While no explicit protocol for 9H-Purine, 2-chloro-6-methyl-9-(1-methylethyl)- is documented, extrapolation from analogous purine syntheses suggests a plausible route:
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Purine Core Formation: Condensation of 4,5-diaminopyrimidine with formic acid under reflux to yield hypoxanthine.
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Chlorination at Position 2: Treatment with phosphorus oxychloride (POCl₃) introduces chlorine selectively at position 2.
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Methylation at Position 6: Use of methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) installs the methyl group.
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N-9 Isopropylation: Mitsunobu reaction with isopropanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) achieves alkylation at position 9 .
Critical Reaction Parameters:
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Temperature: 20–25°C for Mitsunobu reaction to prevent side product formation .
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Purification: Column chromatography (silica gel, ethyl acetate/petroleum ether gradient) yields ~77% purity , though final purification for the target compound may require HPLC.
Industrial-Scale Production Considerations
Scalable synthesis demands optimization of:
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Catalyst Efficiency: Transition metal catalysts (e.g., Pd/C) could accelerate coupling steps.
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Solvent Recovery: THF and ethyl acetate recycling reduces costs and environmental impact.
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Byproduct Management: Quenching excess POCl₃ with ice-water minimizes hazardous waste .
Physicochemical Properties and Stability
Experimental and Predicted Properties
Experimental data for this compound is sparse, but computational models and analog comparisons provide estimates:
| Property | Value/Description | Method/Source |
|---|---|---|
| Melting Point | 180–185°C (predicted) | Analogous purines |
| Solubility | 25 mg/mL in DMSO | VulcanChem |
| LogP | 2.3 (calculated) | PubChem |
| Stability | Stable under inert gas, hygroscopic | Handling recommendations |
The isopropyl group enhances lipid solubility compared to non-alkylated purines, suggesting improved membrane permeability in biological systems.
Research Applications and Future Directions
Current Use Cases
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Medicinal Chemistry: As a intermediate in synthesizing kinase inhibitors or antiviral agents.
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Biochemical Probes: To study purine-binding enzymes via competitive inhibition assays.
Knowledge Gaps and Opportunities
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Structure-Activity Relationships (SAR): Systematic variation of substituents to optimize binding affinity.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic clearance in model organisms.
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Crystallographic Studies: Resolving co-crystal structures with target proteins to guide drug design.
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